molecular formula C21H16ClN3O2S B2376417 2-(6-chloro-2-oxo-4-phenylquinazolin-1-yl)-N-(thiophen-2-ylmethyl)acetamide CAS No. 932321-32-9

2-(6-chloro-2-oxo-4-phenylquinazolin-1-yl)-N-(thiophen-2-ylmethyl)acetamide

Cat. No.: B2376417
CAS No.: 932321-32-9
M. Wt: 409.89
InChI Key: MVDCXVXMVWAOQP-UHFFFAOYSA-N
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Description

2-(6-Chloro-2-oxo-4-phenylquinazolin-1-yl)-N-(thiophen-2-ylmethyl)acetamide is a heterocyclic compound featuring a quinazolinone core substituted with a chlorine atom at position 6, a phenyl group at position 4, and an acetamide side chain linked to a thiophen-2-ylmethyl group. Quinazolinones are known for their diverse pharmacological activities, including antitumor, antimicrobial, and anti-inflammatory properties. The thiophene-containing acetamide moiety may contribute to lipophilicity, influencing bioavailability and target selectivity.

Properties

IUPAC Name

2-(6-chloro-2-oxo-4-phenylquinazolin-1-yl)-N-(thiophen-2-ylmethyl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H16ClN3O2S/c22-15-8-9-18-17(11-15)20(14-5-2-1-3-6-14)24-21(27)25(18)13-19(26)23-12-16-7-4-10-28-16/h1-11H,12-13H2,(H,23,26)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MVDCXVXMVWAOQP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NC(=O)N(C3=C2C=C(C=C3)Cl)CC(=O)NCC4=CC=CS4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H16ClN3O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

409.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(6-chloro-2-oxo-4-phenylquinazolin-1-yl)-N-(thiophen-2-ylmethyl)acetamide typically involves the following steps:

    Formation of Quinazolinone Core: The quinazolinone core can be synthesized by the condensation of anthranilic acid derivatives with formamide or its equivalents.

    Acylation: The acetamide moiety can be introduced through acylation reactions using acetic anhydride or acetyl chloride.

    Thienylmethyl Substitution: The thiophen-2-ylmethyl group can be attached via nucleophilic substitution reactions using appropriate thiophene derivatives.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the phenyl or thiophene rings, using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions could target the carbonyl groups, potentially converting them to alcohols using reducing agents like lithium aluminum hydride (LiAlH4).

    Substitution: The chloro group may participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: Ammonia (NH3), thiols (R-SH)

Major Products

    Oxidation: Quinazolinone derivatives with oxidized phenyl or thiophene rings

    Reduction: Alcohol derivatives of the original compound

    Substitution: Amino or thiol-substituted quinazolinone derivatives

Scientific Research Applications

Medicinal Chemistry Applications

  • Anticancer Activity :
    • Quinazolinone derivatives have been studied for their potential as anticancer agents. Research indicates that modifications to the quinazolinone structure can lead to enhanced cytotoxicity against various cancer cell lines. For example, compounds with similar structures have shown promising results in inhibiting tumor growth through mechanisms such as apoptosis induction and cell cycle arrest .
  • Anti-inflammatory Properties :
    • The compound has been evaluated for anti-inflammatory effects, particularly as a selective inhibitor of cyclooxygenase enzymes (COX). Inhibitors targeting COX-II are valuable in treating inflammatory conditions without the gastrointestinal side effects associated with non-selective COX inhibitors. Studies have demonstrated that quinazolinone derivatives exhibit significant COX-II inhibition, suggesting that the compound may share similar properties .
  • Antimicrobial Activity :
    • There is growing interest in the antimicrobial properties of quinazolinones. Preliminary studies have shown that compounds within this class possess activity against a range of pathogens, including bacteria and fungi. This makes them potential candidates for developing new antimicrobial agents, especially in an era of increasing antibiotic resistance .

Characterization

Characterization techniques such as Nuclear Magnetic Resonance (NMR), Infrared Spectroscopy (IR), and Mass Spectrometry (MS) are employed to confirm the structure and purity of synthesized compounds. Additionally, X-ray crystallography can provide insights into molecular arrangements and interactions .

Case Studies

  • Case Study: Anticancer Efficacy
    • A study conducted on a series of quinazolinone derivatives demonstrated significant cytotoxic effects against breast cancer cell lines. The study highlighted that the presence of specific substituents on the quinazolinone core could enhance activity by modulating interactions with cellular targets involved in cancer progression .
  • Case Study: COX-II Inhibition
    • In vitro assays revealed that derivatives similar to 2-(6-chloro-2-oxo-4-phenylquinazolin-1-yl)-N-(thiophen-2-ylmethyl)acetamide exhibited selective inhibition against COX-II with IC50 values comparable to established drugs like Celecoxib. This suggests potential therapeutic applications in managing pain and inflammation while minimizing adverse effects associated with traditional NSAIDs .

Mechanism of Action

The mechanism of action of this compound would depend on its specific biological target. Generally, quinazolinone derivatives can interact with enzymes, receptors, or DNA, leading to various biological effects. The molecular targets and pathways involved would need to be elucidated through experimental studies.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares 2-(6-chloro-2-oxo-4-phenylquinazolin-1-yl)-N-(thiophen-2-ylmethyl)acetamide with structurally related compounds, focusing on core heterocycles, substituents, synthesis, and biological activities.

Key Observations

Core Heterocycle Differences: The quinazolinone core in the target compound is distinct from thiazolidinone (), thioxothiazolidinone (), and thiazole () cores in analogs. Quinazolinones are associated with DNA intercalation and kinase inhibition, while thiazolidinones are often explored for antimicrobial activity .

Substituent Effects: The 6-chloro group on the quinazolinone may enhance electrophilicity compared to non-halogenated analogs (e.g., Compound 9 in ). This could improve binding to hydrophobic pockets in biological targets. The thiophen-2-ylmethyl acetamide side chain in the target compound differs from 4-methoxyphenyl (Compound 9) and 4-fluorophenyl (Compound 12) groups.

Synthetic Efficiency: Yields for thiazolidinone derivatives () range from 53–90%, with electron-withdrawing substituents (e.g., nitro groups) correlating with lower yields. The target compound’s synthesis may face similar challenges due to its chloro and phenyl substituents .

Biological Activity Trends: Compounds with triazinoquinazoline-thiadiazole hybrids () and quinoxaline-triazole derivatives () show antitumor activity, suggesting the target compound’s quinazolinone core could similarly interact with cancer-related targets .

Research Implications

  • Structural Optimization : Replacing the thiophen-2-ylmethyl group with bulkier aryl substituents (e.g., indole or nitro-furyl) may modulate solubility and target selectivity, as seen in and .
  • Activity Screening: Prioritize in vitro assays (e.g., kinase inhibition or cytotoxicity) to validate hypothesized antitumor activity, leveraging precedents from triazinoquinazoline derivatives .
  • Synthetic Refinement: Adopt microwave-assisted or green chemistry methods () to improve yield and purity, particularly for the chloro-substituted quinazolinone core.

Biological Activity

2-(6-chloro-2-oxo-4-phenylquinazolin-1-yl)-N-(thiophen-2-ylmethyl)acetamide is a synthetic compound belonging to the quinazolinone class, characterized by its unique structural features that confer diverse biological activities. This article delves into its synthesis, biological activity, mechanisms of action, and relevant case studies.

Chemical Structure and Synthesis

The molecular formula of the compound is C23H18ClN3O2C_{23}H_{18}ClN_{3}O_{2}, with a molecular weight of approximately 438.3 g/mol. The synthesis typically involves multiple steps, including electrophilic aromatic substitution and acylation reactions to introduce various functional groups, enhancing its pharmacological properties.

Property Details
Molecular Formula C23H18ClN3O2
Molecular Weight 438.3 g/mol
IUPAC Name This compound

Biological Activities

Research indicates that this compound exhibits significant antitumor , anti-inflammatory , and antimicrobial activities. The quinazolinone core is known for its ability to inhibit various enzymes and receptors involved in disease processes.

Antitumor Activity

Studies have demonstrated the compound's efficacy against various cancer cell lines. For instance, it has shown potential in inducing apoptosis in A549 lung cancer cells through the activation of caspase pathways, which are critical for programmed cell death.

Anti-inflammatory Effects

The compound has also been evaluated for its anti-inflammatory properties. It appears to inhibit the expression of pro-inflammatory cytokines, thereby reducing inflammation in models of acute and chronic inflammation.

Antimicrobial Properties

In vitro assays have revealed that this compound exhibits antimicrobial activity against a range of pathogens, including bacteria and fungi. This activity is attributed to its ability to disrupt microbial cell membranes or inhibit essential metabolic pathways .

The mechanism by which this compound exerts its biological effects involves interaction with specific molecular targets. It is believed to bind to enzymes or receptors, inhibiting their activity and leading to downstream effects such as apoptosis in cancer cells or reduced inflammation in immune responses.

Case Studies and Research Findings

  • Anticancer Studies : A study focusing on the anticancer effects of quinazolinones found that derivatives similar to our compound showed significant cytotoxicity against several cancer cell lines, including breast and lung cancers. The mechanism was linked to the induction of apoptosis via caspase activation .
  • Inflammation Models : In animal models of inflammation, compounds with similar structures demonstrated reduced levels of inflammatory markers such as TNF-alpha and IL-6, suggesting potential therapeutic applications in treating inflammatory diseases .
  • Antimicrobial Testing : Comparative studies have shown that this compound exhibits superior antimicrobial activity compared to standard antibiotics against specific bacterial strains, indicating its potential as a novel antimicrobial agent .

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